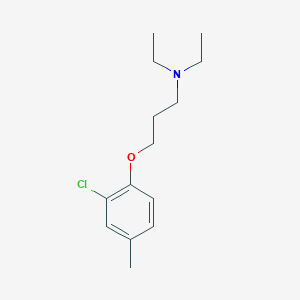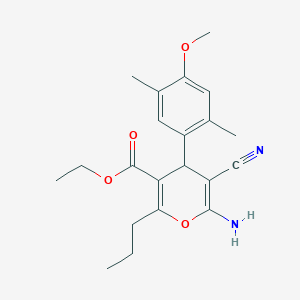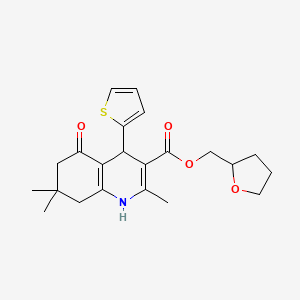
4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol, also known as AMT-OH, is a chemical compound that has gained attention in the scientific community due to its potential for use in various research applications.
Wirkmechanismus
4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol acts by binding to a specific site on the GABAA receptor, which enhances the receptor's response to the neurotransmitter GABA. This results in an increase in inhibitory neurotransmission, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol has been shown to have a range of biochemical and physiological effects, including anxiolytic, anticonvulsant, and sedative effects. It has also been found to enhance memory consolidation and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol in lab experiments is its potency and selectivity for the GABAA receptor. However, one limitation is its short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol. One area of interest is its potential as a treatment for anxiety and other neurological disorders. Additionally, further studies could investigate its effects on memory and cognitive function, as well as its potential for use in combination with other drugs. Finally, research could also explore the synthesis of analogs of 4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol with improved pharmacokinetic properties.
Synthesemethoden
The synthesis method of 4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol involves the reaction of 4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-chlorobutane with isobutanol in the presence of a base. The resulting product is then purified using column chromatography to obtain the final product, 4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol.
Wissenschaftliche Forschungsanwendungen
4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol has been shown to have potential in various research applications, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of GABAA receptors, which are involved in the regulation of neuronal excitability. This makes 4-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-isobutoxy-2-octanol a potential candidate for the treatment of neurological disorders such as anxiety and epilepsy.
Eigenschaften
IUPAC Name |
3-[2-hydroxy-1-(2-methylpropoxy)octan-4-yl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O2S/c1-5-7-8-14(10-15(21)12-22-11-13(3)4)16-18-19-17(23)20(16)9-6-2/h6,13-15,21H,2,5,7-12H2,1,3-4H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMCAWZUKOBVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(COCC(C)C)O)C1=NNC(=S)N1CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylpropoxy)-4-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]octan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-phenylpropanamide](/img/structure/B5156723.png)
![ethyl 4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)-1-piperidinecarboxylate](/img/structure/B5156732.png)

![2-methoxy-5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B5156742.png)




![3'-tert-butyl 5'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5156775.png)
![3-chloro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5156787.png)
![2-benzyl-3-(1-naphthyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5156796.png)

